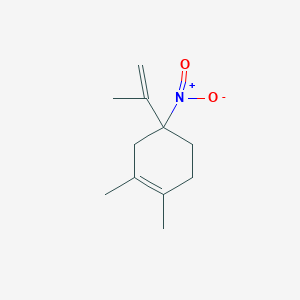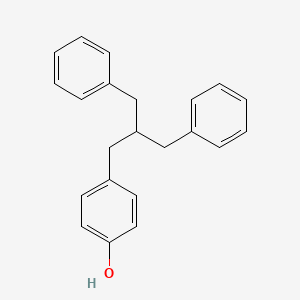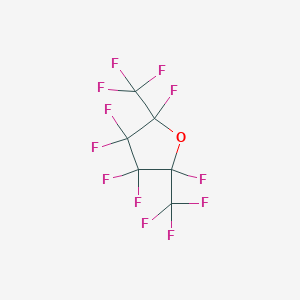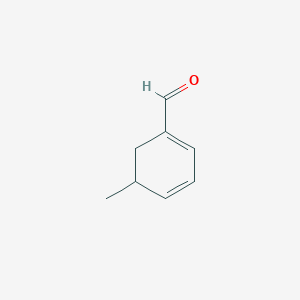
19-Hexacosenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Hexacosenoic acid is a long-chain monounsaturated fatty acid with the molecular formula C26H50O2. It is characterized by a double bond located at the 19th carbon from the carboxyl end. This compound is part of the very long-chain fatty acids group and is found in various natural sources, including certain plant oils and animal fats.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hexacosenoic acid typically involves the elongation of shorter fatty acid chains. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This is followed by hydrogenation to introduce the desired double bond at the specific position.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources. Techniques such as solvent extraction, distillation, and chromatography are employed to isolate the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxo-derivatives and hydroxy acids.
Reduction: The double bond in this compound can be reduced to form hexacosanoic acid.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Esterification using alcohols in the presence of sulfuric acid (H2SO4) or amidation using amines.
Major Products:
Oxidation: Hydroxy acids and oxo-derivatives.
Reduction: Hexacosanoic acid.
Substitution: Esters and amides.
Applications De Recherche Scientifique
19-Hexacosenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids and as a standard in chromatographic analysis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and neurodegenerative diseases.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 19-Hexacosenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also act as a signaling molecule, modulating various biochemical pathways. The specific molecular targets include enzymes involved in lipid metabolism and receptors that mediate cellular responses to fatty acids.
Comparaison Avec Des Composés Similaires
Hexacosanoic acid (Cerotic acid): A saturated fatty acid with a similar chain length but lacking the double bond.
Docosenoic acid: A monounsaturated fatty acid with a shorter chain length.
Uniqueness: 19-Hexacosenoic acid is unique due to its specific double bond position, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specialized applications where precise molecular characteristics are required.
Propriétés
Numéro CAS |
59708-79-1 |
|---|---|
Formule moléculaire |
C26H50O2 |
Poids moléculaire |
394.7 g/mol |
Nom IUPAC |
hexacos-19-enoic acid |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h7-8H,2-6,9-25H2,1H3,(H,27,28) |
Clé InChI |
YWZPXTOREXGTBW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)


![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)

![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)

![Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone](/img/structure/B14602518.png)
![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)



